

Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiazol-5-ylmethanamine hydrochloride

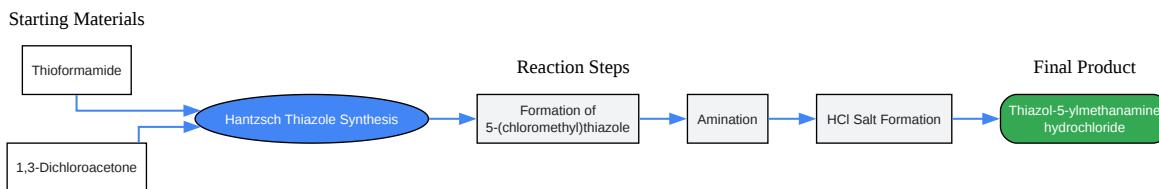
Cat. No.: B162824

[Get Quote](#)

CAS Number: 131052-46-5

This technical guide provides an in-depth overview of **Thiazol-5-ylmethanamine hydrochloride**, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties


Thiazol-5-ylmethanamine hydrochloride is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the aminomethyl group at the 5-position makes it a valuable synthon for the introduction of the thiazole moiety into larger molecules.

Property	Value	Source
CAS Number	131052-46-5	[1]
Molecular Formula	C ₄ H ₇ CIN ₂ S	[1]
Molecular Weight	150.63 g/mol	
Appearance	White to pale yellow solid	[1]
Purity	Typically ≥97%	[1]
Storage Conditions	2-8°C, under inert atmosphere	[1]

Synthesis and Experimental Protocols

The synthesis of **Thiazol-5-ylmethanamine hydrochloride** can be approached through various established methods for thiazole ring formation. While a specific, detailed protocol for this exact compound is not readily available in public literature, a general and plausible synthetic route can be extrapolated from the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of an α -haloketone or α -haloaldehyde with a thioamide.

A potential synthetic workflow for **Thiazol-5-ylmethanamine hydrochloride** is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **Thiazol-5-ylmethanamine hydrochloride**.

Generalized Experimental Protocol:

Step 1: Synthesis of 5-(chloromethyl)thiazole (Hantzsch Reaction)

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in a suitable solvent such as ethanol or dioxane.
- Slowly add an equimolar amount of 1,3-dichloroacetone to the solution at room temperature.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product, 5-(chloromethyl)thiazole, by column chromatography on silica gel.

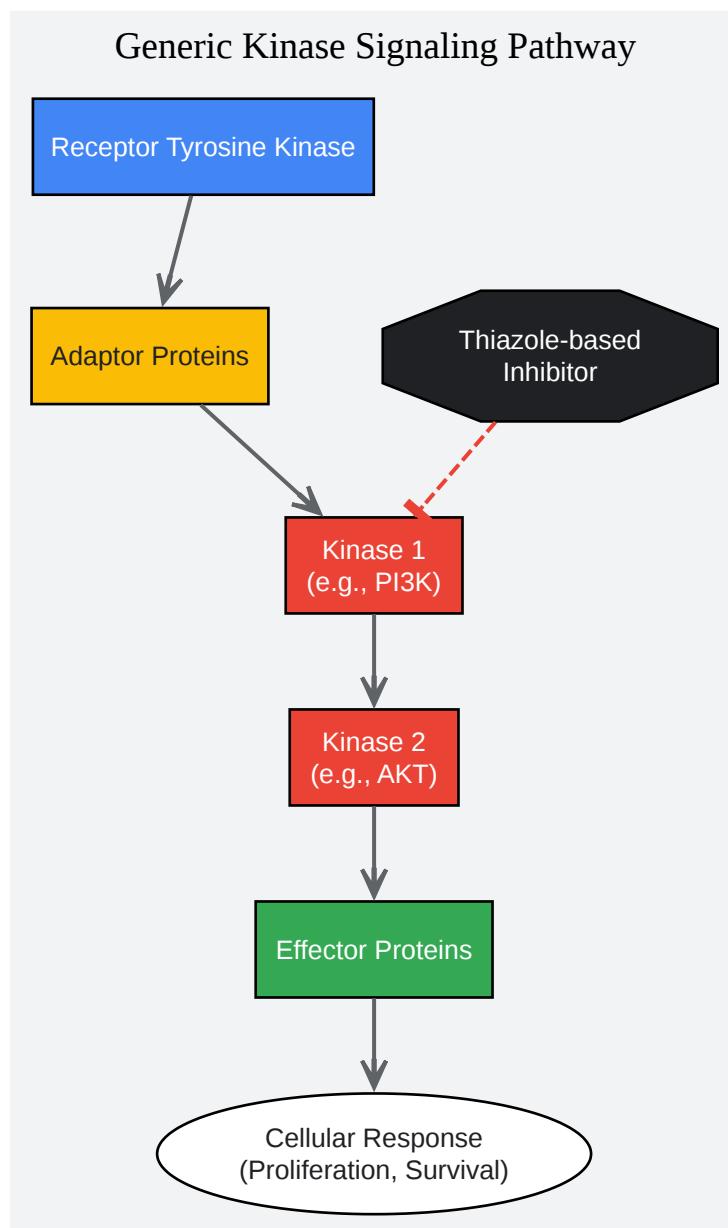
Step 2: Amination of 5-(chloromethyl)thiazole

- Dissolve the purified 5-(chloromethyl)thiazole in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Remove the solvent and excess ammonia under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the crude Thiazol-5-ylmethanamine in a suitable organic solvent, for example, diethyl ether or ethyl acetate.
- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise.

- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain **Thiazol-5-ylmethanamine hydrochloride**.


Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification methods, would need to be optimized to achieve a good yield and high purity of the final product.

Biological Significance and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of various kinases.

While specific biological data for **Thiazol-5-ylmethanamine hydrochloride** is not extensively documented in publicly available literature, its structural motif is found in compounds that modulate key signaling pathways implicated in diseases such as cancer and inflammation. The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective inhibitors.

Below is a generalized representation of a signaling pathway that is often targeted by thiazole-containing compounds.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a kinase signaling pathway often targeted by thiazole derivatives.

Applications in Drug Discovery

Thiazol-5-ylmethanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a variety of chemical transformations, including:

- Amide bond formation: Reaction with carboxylic acids or their derivatives to generate a wide range of amide-containing compounds.
- Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
- Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the incorporation of the thiazole-5-ylmethanamine scaffold into diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs targeting various diseases.

Conclusion

Thiazol-5-ylmethanamine hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit needing optimization, synthesis and the reactivity of its primary amine group make it an attractive starting material for the preparation of a wide array of thiazole-containing compounds. The established importance of the thiazole nucleus in medicinal chemistry suggests that derivatives of **Thiazol-5-ylmethanamine hydrochloride** hold significant potential for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiazol-5-ylmethanamine hydrochloride | 131052-46-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162824#thiazol-5-ylmethanamine-hydrochloride-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com